MC-betaglucuronide-MMAE-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MC-betaglucuronide-MMAE-1 is a potent antitumor drug-linker conjugate used in antibody-drug conjugates (ADCs). This compound consists of monomethyl auristatin E (MMAE), a tubulin polymerization inhibitor, linked via the cleavable ADC linker MC-betaglucuronide . The combination of these components allows for targeted delivery of the cytotoxic agent to cancer cells, minimizing damage to healthy cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MC-betaglucuronide-MMAE-1 involves the conjugation of MMAE with the MC-betaglucuronide linker. The process typically includes the following steps:
Activation of the linker: The MC-betaglucuronide linker is activated to form a reactive intermediate.
Conjugation with MMAE: The activated linker is then reacted with MMAE under controlled conditions to form the final conjugate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of the linker and MMAE: Large quantities of the linker and MMAE are synthesized separately.
Conjugation in large reactors: The conjugation reaction is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
MC-betaglucuronide-MMAE-1 undergoes several types of chemical reactions, including:
Hydrolysis: The cleavable linker can be hydrolyzed under acidic or enzymatic conditions.
Reduction: The compound can undergo reduction reactions, particularly in the presence of reducing agents.
Common Reagents and Conditions
Hydrolysis: Acidic conditions or specific enzymes are used to hydrolyze the linker.
Reduction: Reducing agents such as dithiothreitol (DTT) can be used to reduce the compound.
Major Products Formed
Hydrolysis: Hydrolysis of the linker results in the release of MMAE.
Reduction: Reduction reactions can lead to the formation of reduced intermediates and by-products.
Applications De Recherche Scientifique
MC-betaglucuronide-MMAE-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study drug-linker conjugation and stability.
Biology: Employed in cell biology studies to investigate the effects of tubulin polymerization inhibition.
Medicine: Utilized in preclinical and clinical studies for targeted cancer therapy.
Industry: Applied in the development of new ADCs for cancer treatment
Mécanisme D'action
MC-betaglucuronide-MMAE-1 exerts its effects through the following mechanism:
Targeting cancer cells: The antibody component of the ADC targets specific antigens on cancer cells.
Internalization and release: The ADC is internalized by the cancer cell, and the linker is cleaved, releasing MMAE.
Inhibition of tubulin polymerization: MMAE binds to tubulin, inhibiting its polymerization and disrupting the microtubule network, leading to cell cycle arrest and apoptosis
Comparaison Avec Des Composés Similaires
MC-betaglucuronide-MMAE-1 is unique due to its specific linker and potent antitumor activity. Similar compounds include:
MC-betaglucuronide-MMAF: Another ADC with a similar linker but different cytotoxic agent.
MC-vc-PABC-MMAE: Uses a different linker (valine-citrulline) but the same cytotoxic agent (MMAE).
MC-PEG4-MMAE: Employs a polyethylene glycol (PEG) linker for improved solubility and stability
This compound stands out due to its cleavable linker, which allows for controlled release of the cytotoxic agent within the target cells .
Propriétés
Formule moléculaire |
C66H98N8O20 |
---|---|
Poids moléculaire |
1323.5 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[2-[3-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]propanoylamino]-4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C66H98N8O20/c1-13-38(6)54(46(90-11)34-51(79)73-32-20-23-44(73)59(91-12)39(7)61(84)68-40(8)55(80)42-21-16-14-17-22-42)71(9)63(86)52(36(2)3)70-62(85)53(37(4)5)72(10)66(89)92-35-41-25-26-45(93-65-58(83)56(81)57(82)60(94-65)64(87)88)43(33-41)69-48(76)29-30-67-47(75)24-18-15-19-31-74-49(77)27-28-50(74)78/h14,16-17,21-22,25-28,33,36-40,44,46,52-60,65,80-83H,13,15,18-20,23-24,29-32,34-35H2,1-12H3,(H,67,75)(H,68,84)(H,69,76)(H,70,85)(H,87,88)/t38-,39+,40+,44-,46+,52-,53-,54-,55+,56-,57-,58+,59+,60-,65+/m0/s1 |
Clé InChI |
SBQIJGOPQUXPJF-CDCONWBCSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)NC(=O)CCNC(=O)CCCCCN5C(=O)C=CC5=O |
SMILES canonique |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC(=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)CCNC(=O)CCCCCN5C(=O)C=CC5=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.